molecular formula C30H27N3O5S B2738085 3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 450371-95-6

3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

カタログ番号 B2738085
CAS番号: 450371-95-6
分子量: 541.62
InChIキー: RKVWSDCBSAQAGO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name can provide clues about the compound’s structure.



Synthesis Analysis

This would involve a detailed study of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This would involve studying the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include reactions with different reagents, under different conditions.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


科学的研究の応用

Anti-inflammatory and Antibacterial Properties

A study on quinoline-attached furan-2(3H)-ones, which share structural similarities with the specified compound, demonstrated anti-inflammatory and antibacterial properties. These compounds were found to have reduced gastrointestinal toxicity and lipid peroxidation, indicating their potential as safer therapeutic agents. The study highlighted significant anti-inflammatory activity and reduced ulcerogenicity compared to standard drugs, supporting their use in treating inflammation and bacterial infections with fewer side effects (Alam et al., 2011).

Analgesic Activity Enhancement

Research focusing on bioisosteric replacements in 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, which are structurally related, showed that certain modifications can lead to a significant increase in analgesic activity. This suggests that the structural framework of the specified compound might be optimized to enhance its effectiveness as a pain reliever (Ukrainets, Mospanova, Davidenko, 2016).

Anti-inflammatory and Analgesic Agents from Novel Compounds

Another study synthesized novel compounds derived from visnaginone and khellinone, demonstrating their potential as anti-inflammatory and analgesic agents. These compounds showed high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic activity, and anti-inflammatory activity. This research indicates the therapeutic potential of novel synthetic compounds in managing pain and inflammation (Abu‐Hashem, Al-Hussain, Zaki, 2020).

Cytotoxic Activity for Cancer Treatment

Compounds with a similar chemical structure have been explored for their cytotoxic activity against cancer cells. A study synthesized derivatives of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine, showing promising results in in vivo models of cancer, such as colon 38 tumors in mice. This suggests potential applications in developing new anticancer therapies (Bu et al., 2001).

Potential as Antimicrobial Agents

A series of compounds synthesized as a combination of quinazolinone and 4-thiazolidinone demonstrated potential antimicrobial activities against various bacteria and fungi. This research highlights the possibility of developing new antimicrobial agents based on structural modifications of the compound (Desai, Dodiya, Shihora, 2011).

Safety And Hazards

This would involve studying the compound’s toxicity, potential for causing an allergic reaction, and environmental impact.


将来の方向性

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas that need further study.


Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. They would have access to specialized databases and tools that can provide more detailed and accurate information.


特性

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O5S/c1-19-6-8-20(9-7-19)18-39-30-32-25-15-21(28(34)31-17-23-5-4-14-38-23)10-12-24(25)29(35)33(30)22-11-13-26(36-2)27(16-22)37-3/h4-16H,17-18H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVWSDCBSAQAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C(=O)N2C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。